

An In-Depth Technical Guide on the Chemical Structure and Properties of Mexedrone

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Compound of Interest

Compound Name: Mexedrone

Cat. No.: B10764521

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies for the synthetic cathinone, **mexedrone**. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Mexedrone, also known by its systematic IUPAC name 1-(4-methoxy-3-methylphenyl)-2-(methylamino)propan-1-one, is a substituted cathinone derivative. It is structurally related to other psychoactive substances such as mephedrone, with the key difference being the presence of a methoxy group and a methyl group on the phenyl ring.

Table 1: Chemical Identifiers and Properties of Mexedrone

Identifier	Value	Source
IUPAC Name	3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one	
Synonyms	4-MMC-MeO, 4-methyl-methoxymethcathinone	
CAS Number	2166915-02-0	
Molecular Formula	C12H17NO2	
Molecular Weight	207.27 g/mol	
Canonical SMILES	<chem>CC1=CC=C(C=C1)C(=O)C(OC)NC</chem>	
InChIKey	JHGDCSPZKQLBOP-UHFFFAOYSA-N	

Physicochemical Properties

Mexedrone is typically encountered as a neat solid or in its hydrochloride salt form, which affects properties like melting point and solubility.

Table 2: Physicochemical Data for Mexedrone

Property	Value	Notes	Source
Physical State	Solid at room temperature	Assumed based on related compounds	
Melting Point	190-192 °C	For the hydrochloride salt	
Solubility	Soluble in methanol and DMSO	General solubility for cathinone derivatives	N/A

Pharmacology

Mexedrone functions as a monoamine reuptake inhibitor, although its potency is significantly lower than that of its analogue, mephedrone. Its primary mechanism of action involves blocking the reuptake of serotonin, norepinephrine, and dopamine at their respective transporters.

Table 3: In Vitro Pharmacological Profile of Mexedrone

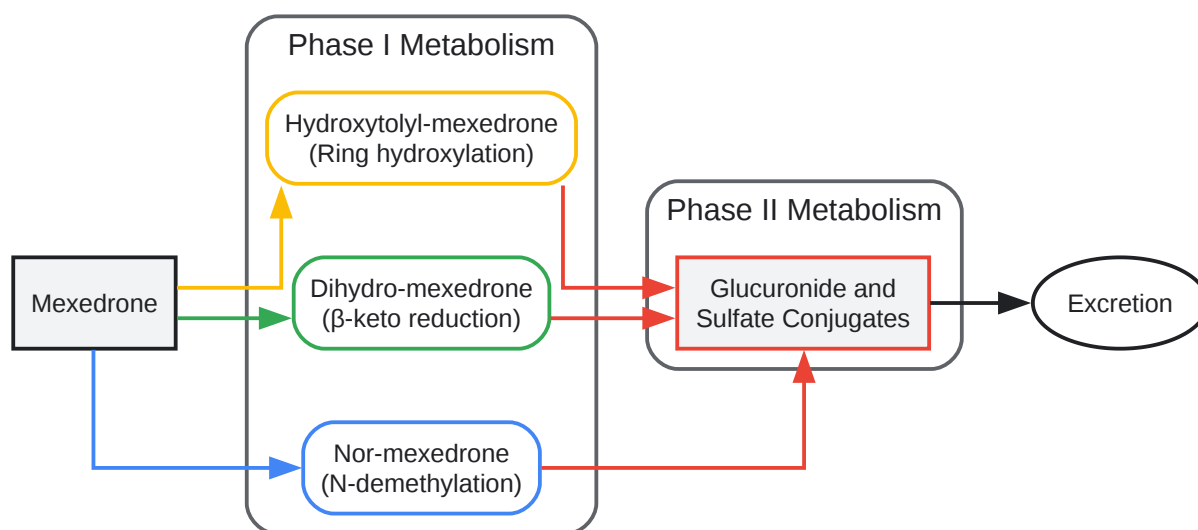
Target	Assay Type	Value (IC50/EC50 in nM)	Notes	Source
Serotonin Transporter (SERT)	Reuptake Inhibition	5,289	Weak inhibitor	
Norepinephrine Transporter (NET)	Reuptake Inhibition	8,869	Weak inhibitor	
Dopamine Transporter (DAT)	Reuptake Inhibition	6,844	Weak inhibitor	
Serotonin Transporter (SERT)	Releasing Activity	2,525	Weak releasing agent	
Dopamine Transporter (DAT)	Releasing Activity	Inactive	No significant releasing activity	
Norepinephrine Transporter (NET)	Releasing Activity	Inactive	No significant releasing activity	

The data indicate that **mexedrone** is a weak, non-selective monoamine reuptake inhibitor and a weak serotonin releasing agent. Its significantly lower potency compared to mephedrone is a key characteristic.

Metabolic Pathways

The metabolism of **mexedrone** is expected to proceed through pathways common to other synthetic cathinones. These include N-demethylation, reduction of the β -keto group, and hydroxylation of the aromatic ring, followed by conjugation for excretion.

Diagram: Proposed Metabolic Pathway of Mexedrone



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Caption: Proposed metabolic pathways for **mexedrone**.

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of **mexedrone**.

Synthesis Protocol

A common synthetic route for **mexedrone** involves the bromination of a precursor followed by substitution with methylamine.

Materials:

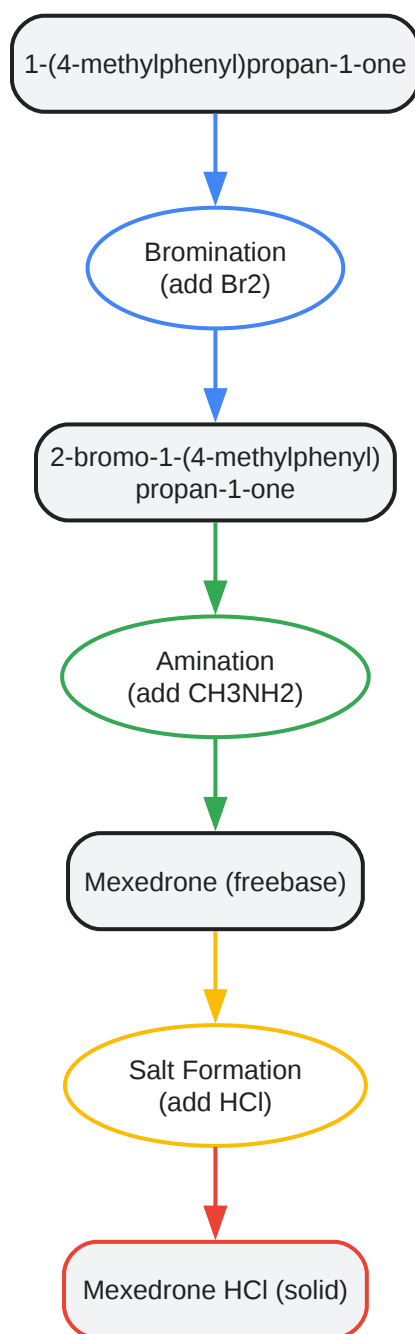
- 1-(4-methylphenyl)propan-1-one
- Bromine

- Methylamine solution
- Suitable solvents (e.g., diethyl ether, dichloromethane)
- Hydrochloric acid

Procedure:

- **Bromination:** 1-(4-methylphenyl)propan-1-one is dissolved in an appropriate solvent and cooled. Bromine is added dropwise to the solution, leading to the formation of 2-bromo-1-(4-methylphenyl)propan-1-one. The reaction is monitored by thin-layer chromatography (TLC).
- **Amination:** The resulting bromo-ketone is then reacted with an excess of methylamine solution. This nucleophilic substitution reaction replaces the bromine atom with a methylamino group, yielding **mexedrone** freebase.
- **Salt Formation:** The freebase is dissolved in a solvent like diethyl ether, and hydrochloric acid is added to precipitate **mexedrone** hydrochloride, which can then be filtered and dried.

Diagram: Synthesis Workflow for Mexedrone



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Caption: Synthetic workflow for **mexedrone** hydrochloride.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar column, such as a DB-5ms or equivalent.

- Carrier Gas: Helium.
- Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).
- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Expected Fragmentation: Look for characteristic ions corresponding to the loss of the methoxy group, the methylamino group, and cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expect signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the methoxy group protons, the N-methyl protons, and the protons on the propane backbone. The chemical shifts and coupling patterns will be characteristic of the structure.
- ^{13}C NMR: Expect signals for all 12 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Key Peaks: Look for a strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretch (around 1680 cm^{-1}), C-H stretching bands for the aromatic and aliphatic groups, and N-H bending for the secondary amine.

This guide provides a foundational understanding of **mexedrone** for scientific and research applications. Further investigation into its toxicology and in vivo pharmacology is necessary for a complete profile.

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